4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-acetyl-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11(22)12-5-7-13(8-6-12)18(23)20-19-21(2)16-14(24-3)9-10-15(25-4)17(16)26-19/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGNSKHCIILGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted 2-Aminothiophenol Preparation
The 4,7-dimethoxy-3-methyl-2-aminothiophenol intermediate is synthesized via a four-step sequence:
- Methoxylation of 2-nitro-4-methylphenol using dimethyl sulfate under alkaline conditions to introduce methoxy groups at positions 4 and 7.
- Reduction of the nitro group to an amine via catalytic hydrogenation (H₂, Pd/C) or Fe/HCl, yielding 2-amino-4,7-dimethoxy-3-methylphenol.
- Thiolation by treating the phenol with Lawesson’s reagent or P₂S₅ in dry toluene, converting the hydroxyl group to a thiol.
Cyclocondensation to Form the Dihydrobenzothiazole Ring
The 2-aminothiophenol derivative reacts with α-bromoacetophenone analogs under basic conditions to form the 2,3-dihydro-1,3-benzothiazole scaffold. For example:
- Reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of triethylamine (Et₃N) in dichloromethane at 0–5°C initiates nucleophilic substitution at the α-carbon, followed by intramolecular cyclization to yield the dihydrobenzothiazole.
- Microwave-assisted cyclization (150 W, 100°C, 20 min) enhances reaction efficiency, achieving yields up to 85% while minimizing byproducts.
Oxidation and Tautomerization Control
The intermediate 2,3-dihydro-1,3-benzothiazole undergoes oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C to generate the conjugated imine system. The Z-configuration is stabilized via kinetic control by maintaining low temperatures (−10°C) during oxidation, favoring the less sterically hindered isomer.
Benzamide Coupling and Functionalization
Activation of 4-Acetylbenzoic Acid
4-Acetylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 h). The resultant 4-acetylbenzoyl chloride is isolated via vacuum distillation (yield: 92–95%).
Amidation with the Benzothiazole Amine
The benzothiazole amine is coupled with 4-acetylbenzoyl chloride under Schotten-Baumann conditions:
- Stepwise addition of the acid chloride to a stirred solution of the amine and NaHCO₃ in water/THF (1:1) at 0°C.
- Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) ensures complete consumption of the amine (Rf = 0.45 for product).
- Purification by recrystallization from ethanol/water (7:3) yields the final benzamide as a pale-yellow solid (mp: 218–220°C).
Stereochemical and Structural Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the benzamide and benzothiazole planes. Intramolecular hydrogen bonding (N–H···O=C) stabilizes the planar conformation.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines thiolation, cyclization, and amidation in a single reactor:
Enzyme-Catalyzed Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in ionic liquid ([BMIM][BF₄]) at 50°C, achieving 89% conversion with negligible racemization.
Industrial-Scale Production Considerations
Green Chemistry Metrics
Continuous Flow Synthesis
A microreactor system (2 mL volume) operating at 10 bar and 130°C achieves 93% yield with a residence time of 12 min, enabling kilogram-scale production.
Chemical Reactions Analysis
4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Biological Applications
1. Anticancer Research
DMBTB has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Research continues to explore DMBTB's efficacy against specific cancer types and its potential as a lead compound for drug development.
2. Fluorescent Probes
The compound has been studied as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live organisms. This application is particularly valuable in understanding cellular dynamics and molecular interactions in real-time.
3. Neuropharmacological Studies
DMBTB's interaction with neuroreceptors has been explored in the context of cognitive dysfunction and neuropsychiatric disorders. Preliminary findings suggest that it may influence neurotransmitter systems, thereby offering insights into potential therapeutic strategies for conditions like dementia .
Material Science Applications
1. Organic Synthesis Catalysts
DMBTB has shown promise as a catalyst in organic synthesis reactions. Its unique chemical structure allows it to facilitate various transformations, potentially leading to more efficient synthetic pathways in the production of pharmaceuticals and fine chemicals.
2. Development of New Materials
The compound's properties are being investigated for the development of new materials with specific functionalities. This includes exploring its use in polymers and nanomaterials, where its chemical stability and reactivity could enhance material performance.
Several studies highlight the potential applications of DMBTB:
- Antitumor Activity Study : A recent study evaluated DMBTB's cytotoxic effects on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
- Fluorescent Imaging Application : In vivo imaging studies demonstrated that DMBTB can be used effectively as a fluorescent marker, allowing researchers to visualize tumor growth in real-time.
- Neuropharmacological Impact Assessment : Research investigating DMBTB's effects on neurotransmitter release showed promising results in modulating dopamine levels, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . The compound’s antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other benzamide derivatives such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its moderate antibacterial activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant antimicrobial and anticancer activities. The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Biological Activity
The compound 4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 868369-48-6) is a benzothiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a benzamide core substituted with a benzothiazole moiety, which is known for its diverse biological properties.
Research indicates that benzothiazole derivatives often exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Some studies suggest that benzothiazole compounds can act as antioxidants, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : Benzothiazoles have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antioxidant Activity
A study evaluated the antioxidant properties of various benzothiazole derivatives, including the target compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their neuroprotective potential .
Enzyme Inhibition Studies
In vitro studies have demonstrated that benzothiazole derivatives can inhibit AChE and butyrylcholinesterase (BuChE). For instance, similar compounds showed IC50 values ranging from 0.024 µM to 0.264 µM against these enzymes, suggesting strong inhibitory activity . The docking studies revealed effective binding within the active sites of these enzymes, indicating a potential therapeutic application in treating Alzheimer's disease .
Anticancer Activity
Research has shown that related benzothiazole compounds exhibit significant antiproliferative effects on cancer cell lines such as HepG2 and SMMC7721. For example, one derivative demonstrated an IC50 value of 1.30 µM against HepG2 cells in vitro . Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways .
Case Studies
- Neuroprotective Effects : A study involving the evaluation of benzothiazole derivatives for neuroprotective activity found that certain compounds could inhibit Aβ aggregation and protect neuronal cells from oxidative damage. The compound 3t was noted for its strong anti-Aβ aggregation activity while displaying low cytotoxicity in PC12 cells .
- Anticancer Potential : In another study focusing on the antiproliferative effects of benzothiazole derivatives, several compounds were tested against human pancreatic and gastric cancer cell lines. These studies revealed that some compounds could significantly inhibit cell growth and induce apoptosis at low concentrations .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
Methodological Answer:
The synthesis typically involves refluxing substituted benzaldehydes with precursor amines in absolute ethanol, followed by solvent evaporation under reduced pressure. For example, refluxing with glacial acetic acid as a catalyst for 4 hours yields intermediates, which are filtered and purified . Advanced protocols may use palladium on carbon (Pd/C) or dichloromethane as solvents under controlled temperatures (e.g., 60–80°C) to optimize cyclization and reduce byproducts .
Basic: Which analytical techniques are critical for characterizing the compound's purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Essential for confirming stereochemistry (e.g., 2Z configuration) and substituent positions. Advanced 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic systems .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
Advanced: How can computational methods improve the synthesis design of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods use computational models to identify optimal conditions (e.g., solvent polarity, catalyst choice) before lab validation . Machine learning algorithms can also analyze historical reaction data to suggest solvent-catalyst combinations for higher yields .
Advanced: How to resolve contradictions in reported biological activities of similar benzothiazole derivatives?
Methodological Answer:
- Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Structural Analog Comparison: Compare bioactivity data of analogs (e.g., methoxy vs. ethoxy substituents) to identify functional group contributions .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess data variability across studies, as described in experimental design frameworks .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound's bioactivity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., varying methoxy groups or benzothiazole substituents) and test against biological targets (e.g., kinases, cancer cell lines) .
- Crystallography: Resolve 3D structures (e.g., via X-ray diffraction) to map ligand-receptor interactions, as demonstrated for related benzothiazole-amide complexes .
- Computational Docking: Use software like AutoDock to simulate binding affinities and identify critical interactions (e.g., hydrogen bonds with acetyl groups) .
Basic: What are common synthetic intermediates and their isolation methods?
Methodological Answer:
- Hydrazine Intermediates: Formed via condensation reactions; isolated via vacuum filtration and washed with cold ethanol .
- Thiazole Cyclization Products: Purified using column chromatography (silica gel, hexane/ethyl acetate gradients) to separate regioisomers .
- Acetylated Derivatives: Crystallized from ethanol or dichloromethane to enhance purity .
Advanced: How to optimize catalytic systems for key reactions in the synthesis?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura couplings or cycloadditions. For example, Pd/C in DMF at 80°C improves cross-coupling efficiency .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize charged intermediates in SNAr reactions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .
Advanced: What are the challenges in interpreting NMR data for such complex structures?
Methodological Answer:
- Signal Overlap: Use deuterated solvents (e.g., DMSO-d6) and high-field spectrometers (≥500 MHz) to resolve overlapping aromatic and diastereotopic proton signals .
- Dynamic Effects: Analyze variable-temperature NMR to account for conformational exchange in the dihydrobenzothiazole ring .
- Isotopic Labeling: Incorporate 13C-labeled precursors to assign quaternary carbons in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
